molecular formula C13H14N4OS B2504122 N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide CAS No. 1311752-83-6

N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide

Cat. No.: B2504122
CAS No.: 1311752-83-6
M. Wt: 274.34
InChI Key: IUUQZSJLRWMJHL-UHFFFAOYSA-N
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Description

    Reactants: Intermediate from Step 2, methylsulfanyl reagent (e.g., methylthiol)

    Conditions: Nucleophilic substitution under mild conditions.

Industrial Production Methods

Industrial production of N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the imidazo[1,5-a]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles

  • Step 1: Formation of Imidazo[1,5-a]pyridine Core

      Reactants: Pyridine derivative, suitable electrophile (e.g., halogenated compound)

      Conditions: Cyclization under acidic or basic conditions, often requiring heating.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

      Conditions: Mild to moderate temperatures, often in an organic solvent.

  • Reduction: : The nitrile group can be reduced to form primary amines.

      Reagents: Lithium aluminum hydride, catalytic hydrogenation.

      Conditions: Anhydrous conditions for lithium aluminum hydride, atmospheric pressure for catalytic hydrogenation.

  • Substitution: : The imidazo[1,5-a]pyridine core can undergo electrophilic or nucleophilic substitution reactions.

      Reagents: Halogenating agents, nucleophiles (e.g., amines, thiols).

      Conditions: Varies depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted imidazo[1,5-a]pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.

    Materials Science: Explored for its optical properties and potential use in optoelectronic devices.

    Chemical Biology: Utilized in chemical probes to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,2-a]pyridine-1-carboxamide
  • N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-b]pyridine-1-carboxamide

Uniqueness

N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide is unique due to its specific substitution pattern on the imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyanopropyl)-3-methylsulfanylimidazo[1,5-a]pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-3-9(8-14)15-12(18)11-10-6-4-5-7-17(10)13(16-11)19-2/h4-7,9H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUQZSJLRWMJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=C2C=CC=CN2C(=N1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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